![molecular formula C40H52O2Sn B14314455 Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane CAS No. 113900-58-6](/img/structure/B14314455.png)
Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis([1,1’-biphenyl]-2-yl)oxystannane is an organotin compound characterized by the presence of dioctyl groups and biphenyl-2-yloxy ligands attached to a tin atom. Organotin compounds are widely used in various industrial applications due to their catalytic properties and ability to stabilize polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis([1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of dioctyltin dichloride with 2-hydroxybiphenyl. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The general reaction scheme is as follows:
Dioctyltin dichloride+22-hydroxybiphenyl+Base→Bis[([1,1’-biphenyl]-2-yl)oxy](dioctyl)stannane+By-products
Industrial Production Methods: In industrial settings, the production of Bis([1,1’-biphenyl]-2-yl)oxystannane involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as toluene or xylene are often used to dissolve the reactants and facilitate the reaction.
化学反应分析
Types of Reactions:
- Oxidation : Bis([1,1’-biphenyl]-2-yl)oxystannane can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
- Reduction : The compound can be reduced back to its lower oxidation state using reducing agents like lithium aluminum hydride.
- Substitution : The biphenyl-2-yloxy ligands can be substituted with other ligands through nucleophilic substitution reactions.
- Oxidation : Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
- Reduction : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
- Substitution : Nucleophiles such as amines or thiols can be used to replace the biphenyl-2-yloxy ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a tin oxide derivative, while substitution reactions can produce a variety of organotin compounds with different ligands.
科学研究应用
Chemistry: In chemistry, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology and Medicine: While organotin compounds are generally toxic, they have been studied for their potential use in medicinal chemistry. Research is ongoing to explore their application in drug delivery systems and as anticancer agents.
Industry: In industrial applications, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps to prevent degradation and extend the lifespan of these materials.
作用机制
The mechanism by which Bis([1,1’-biphenyl]-2-yl)oxystannane exerts its effects involves the coordination of the tin center with various substrates. The dioctyl groups and biphenyl-2-yloxy ligands provide steric and electronic stabilization, facilitating catalytic activity. The tin atom can interact with electron-rich sites on the substrate, promoting various chemical transformations.
相似化合物的比较
Similar Compounds:
- Dioctyltin dilaurate : Another organotin compound used as a catalyst and stabilizer.
- Tributyltin oxide : Known for its use as a biocide and antifouling agent.
- Tetramethyltin : Used in the semiconductor industry for chemical vapor deposition.
Uniqueness: Bis([1,1’-biphenyl]-2-yl)oxystannane is unique due to its specific ligand structure, which provides distinct catalytic properties and stability. Compared to dioctyltin dilaurate, it offers enhanced performance in certain polymerization reactions. Its biphenyl-2-yloxy ligands also make it more versatile in substitution reactions compared to simpler organotin compounds like tetramethyltin.
属性
CAS 编号 |
113900-58-6 |
|---|---|
分子式 |
C40H52O2Sn |
分子量 |
683.5 g/mol |
IUPAC 名称 |
dioctyl-bis(2-phenylphenoxy)stannane |
InChI |
InChI=1S/2C12H10O.2C8H17.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-5-7-8-6-4-2;/h2*1-9,13H;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
WVPOATSRGCVDJE-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


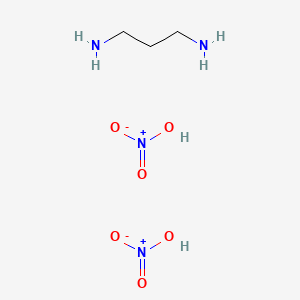
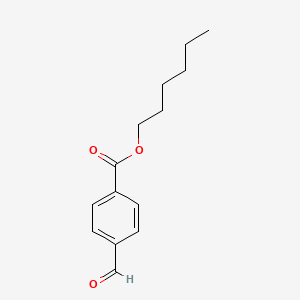

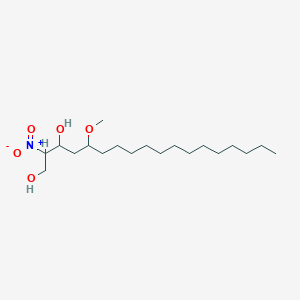
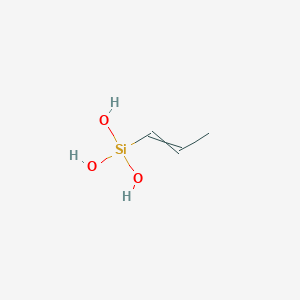
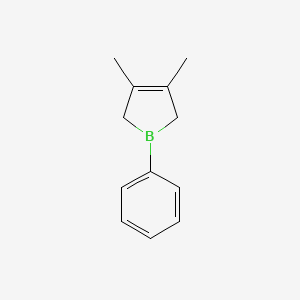

![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
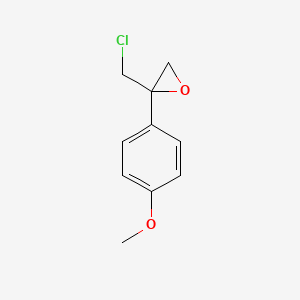
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
